Physicochemical properties of Tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate
Physicochemical properties of Tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate
An In-Depth Technical Guide: Physicochemical Properties of Tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate
Introduction: The Strategic Importance of Piperidine Scaffolds in Modern Synthesis
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone of modern drug design. Tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate is a bespoke synthetic intermediate, valuable for introducing a substituted piperidine moiety into more complex molecular architectures. As a Boc-protected amine, it offers robust stability under various reaction conditions with a straightforward path to deprotection, making it a versatile building block for library synthesis and lead optimization campaigns.[1][2]
A comprehensive understanding of this intermediate's physicochemical properties is not merely academic; it is a prerequisite for its effective and reproducible use in a laboratory setting. Properties such as solubility, melting point, and pKa dictate everything from reaction solvent selection and purification strategies to the ultimate developability of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the core physicochemical properties of Tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate and outlines the authoritative, field-proven methodologies for their empirical determination.
Chemical Identity and Structure
Precise identification is the foundation of all subsequent chemical analysis. The fundamental descriptors for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate |
| CAS Number | Data not readily available in public databases. |
| Molecular Formula | C₁₄H₂₆N₂O₂ |
| Molecular Weight | 254.37 g/mol |
| SMILES String | C1CC1NC2CCN(CC2)C(=O)OC(C)(C)C |
Core Physicochemical Properties
While specific, experimentally verified data for this exact molecule is not widely published, we can infer expected properties based on its structure and data from analogous compounds. The following table outlines the critical physicochemical parameters and serves as a template for empirical verification.
| Property | Predicted Value / Range | Standard Method | Rationale & Importance in Drug Discovery |
| Melting Point | Expected to be a crystalline solid. The precise range is undetermined. | Capillary Method (ASTM E324)[3] | A sharp melting point range is a primary indicator of purity.[4] It influences storage, handling, and formulation decisions. |
| Boiling Point | High; likely decomposes before boiling at atmospheric pressure. | Not Applicable | Due to its molecular weight and functional groups, vacuum distillation would be required, but is generally not relevant for this type of intermediate. |
| Aqueous Solubility | Low to very low. | Shake-Flask Method (Equilibrium)[5] | Poor aqueous solubility can be a major hurdle for bioavailability. Early assessment is critical for formulation and delivery strategies. |
| Solubility in Organic Solvents | High solubility expected in solvents like DMSO, DMF, DCM, and alcohols. | Gravimetric or Spectroscopic Analysis[6] | Essential for defining appropriate conditions for chemical synthesis, purification (chromatography), and creating stock solutions for screening.[6] |
| pKa | Estimated range: 8.5 - 10.0 (for the secondary amine). | Potentiometric Titration | The pKa dictates the ionization state of the molecule at physiological pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties.[7] |
Experimental Workflows for Physicochemical Characterization
The following sections detail the standard operating procedures for determining the most critical physicochemical properties. These protocols are designed to be self-validating and are grounded in established pharmacopeial and laboratory standards.
Caption: High-level workflow for physicochemical characterization.
Melting Point Determination (Capillary Method)
Principle: The melting point of a crystalline solid is a robust indicator of its identity and purity. Impurities typically depress and broaden the melting range.[4] The capillary method is the standard technique recognized by most pharmacopeias.[8]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Gently tap the open end of a glass capillary tube into the powder to collect a small amount of material.
-
Packing: Tap the sealed bottom of the capillary on a hard surface to tightly pack the sample into a column of 2-4 mm in height.[8] Proper packing is crucial for uniform heat transfer and accurate measurement.
-
Apparatus Setup: Place the packed capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Initial Scan (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find an approximate range.[4]
-
Accurate Determination: Cool the apparatus to at least 10 °C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C/min) to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid crystal melts (T₂).
-
The melting range is reported as T₁ - T₂. A pure compound typically has a sharp range of 0.5-1.0 °C.
-
Caption: Step-by-step workflow for melting point determination.
Thermodynamic (Equilibrium) Solubility Determination
Principle: Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. It is a fundamental parameter for predicting oral absorption and guiding formulation development. The shake-flask method is the gold standard for this measurement.[5]
Methodology:
-
System Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water) in a sealed glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[5]
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a low-binding filter, e.g., PVDF) can be used for complete separation.
-
Quantification:
-
Prepare a series of standard solutions of the compound at known concentrations.
-
Dilute the sample aliquot into a suitable mobile phase or solvent.
-
Analyze the standards and the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
-
Calculation: Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of the compound in the sample aliquot, which represents its equilibrium solubility.
Caption: Workflow for thermodynamic solubility determination.
pKa Determination (Potentiometric Titration)
Principle: The pKa is the negative logarithm of the acid dissociation constant. For a basic compound like this piperidine derivative, it represents the pH at which 50% of the molecules are in their protonated (ionized) form and 50% are in their neutral (free base) form. Potentiometric titration is a highly accurate method for its determination.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent, typically deionized water or a water/co-solvent mixture (e.g., water/methanol) if aqueous solubility is low. An ionic strength adjuster (e.g., KCl) is often added to maintain a constant ionic environment.[9]
-
Apparatus Calibration: Calibrate a pH meter and electrode using at least two standard aqueous buffers (e.g., pH 4, 7, and 10) that bracket the expected pKa.
-
Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir continuously. Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl for a base).
-
Data Collection: Record the pH of the solution after each addition of titrant. Collect data points through the entire equivalence point.
-
Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH value at the half-equivalence point (the point where half of the base has been neutralized by the acid).[9] This can be found directly from the graph or by calculating the first derivative of the curve to precisely locate the equivalence point.
-
Caption: Workflow for pKa determination via potentiometric titration.
Role in Drug Discovery & Development
Tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate is not an API itself, but a critical starting material. The physicochemical properties discussed here are paramount for two key reasons:
-
Synthetic Viability: Solubility in organic solvents dictates the feasibility of its use in coupling reactions. Understanding its reactivity and stability profile prevents yield loss and impurity formation.
-
Predictive Value: The properties of this fragment contribute directly to the properties of the final drug candidate. The basicity (pKa) of the piperidine nitrogen and the lipophilicity of the cyclobutyl group will be retained in the final molecule, influencing its ADME profile. Early characterization of such intermediates allows medicinal chemists to make more informed decisions in designing molecules with drug-like properties.[1][10][11]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, related piperidine derivatives often present the following hazards:
-
Skin Corrosion/Irritation: May cause skin irritation.[12]
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[12]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[13][14]
Standard Handling Precautions:
-
Always handle in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
Avoid generating dust.
-
Crucially, always consult the supplier-specific SDS before handling this chemical.
Conclusion
Tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate represents a valuable, specialized building block for the synthesis of novel chemical entities. While comprehensive public data on its properties is limited, this guide provides the technical framework and authoritative methodologies required for its complete physicochemical characterization. The empirical determination of its melting point, solubility, and pKa using the described protocols is an essential step for any research program, ensuring its efficient use in synthesis and enabling the rational design of future drug candidates.
References
-
Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-9. [Link]
-
thinkSRS. (n.d.). Melting Point Determination. [Link]
-
University of Calgary. (n.d.). Melting point determination. [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. [Link]
-
Zafar, S., et al. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]
-
Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Semantic Scholar. [Link]
-
SSERC. (n.d.). Melting point determination. [Link]
-
Zafar, S., et al. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. [Link]
-
ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. [Link]
-
Chem-space. (2022). Compound solubility measurements for early drug discovery. [Link]
-
Pawar, A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(methylamino)piperidine-1-carboxylate. [Link]
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Methyl4-(tert-butoxycarbonylamino)piperidine-1-carboxylate, Safety Data Sheet. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Lipinski, C. A., et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]
-
Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. [Link]
-
Wikipedia. (n.d.). 1-Boc-4-AP. [Link]
- Google Patents. (n.d.). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)
-
Google Patents. (2014). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 3. store.astm.org [store.astm.org]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. lifechemicals.com [lifechemicals.com]
- 7. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]
- 8. thinksrs.com [thinksrs.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 15380702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. kishida.co.jp [kishida.co.jp]
